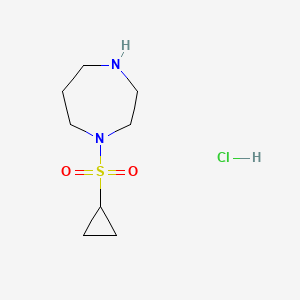![molecular formula C14H24N2O3 B1376984 Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1251022-71-5](/img/structure/B1376984.png)
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate” can be represented by the SMILES stringO=C (CC1)NC21CCN (C (OC (C) (C)C)=O)CC2 . The InChI code for this compound is 1S/C13H22N2O3/c1-12 (2,3)18-11 (17)15-8-6-13 (7-9-15)5-4-10 (16)14-13/h4-9H2,1-3H3, (H,14,16) . Physical And Chemical Properties Analysis
The empirical formula of “Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate” isC14H26N2O2 . Its molecular weight is 254.37 . The compound is solid in form .
Scientific Research Applications
Synthesis and Derivative Formation
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate and related compounds have been explored extensively in synthetic chemistry, particularly for their utility in forming spirocyclic and diazaspirocyclic structures, which are valuable in medicinal chemistry and material sciences. An efficient synthesis method for both enantiomers of a spirodiamine diester from aspartic acid showcases the versatility of such compounds in synthetic routes. This method involves key transformations such as olefination, hydrogenation, and spirocyclization, highlighting the compound's role in accessing novel chemical spaces and its potential for further selective derivation (Almond-Thynne et al., 2018). Similarly, the development of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its significance in the synthesis of novel compounds, offering a gateway to chemical structures complementary to piperidine ring systems, which are prevalent in numerous biologically active molecules (Meyers et al., 2009).
Biological Activity and Supramolecular Arrangements
The compound's derivatives, specifically those containing diazaspirocyclic structures, have been linked to various biological activities, including potential treatments for obesity, pain, and disorders affecting the immune system, cell signaling, cardiovascular system, and mental health (Blanco‐Ania et al., 2017). The structural versatility of these compounds allows for the exploration of new therapeutic agents. Additionally, the study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives reveals insights into the relationship between molecular and crystal structures, demonstrating the impact of substituents on supramolecular arrangements and highlighting the role of spirocyclic compounds in material science (Graus et al., 2010).
Catalyst-Free Synthesis and Heterocycles Formation
Moreover, the catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction represents a significant advancement in the field of green chemistry. This method yields diazaspiro[5.5]undecane derivatives efficiently, underlining the compound's role in facilitating the synthesis of complex heterocyclic systems without the need for metal catalysts, thereby reducing the environmental impact of chemical synthesis (Aggarwal et al., 2014).
properties
IUPAC Name |
tert-butyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-6-14(8-10-16)7-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKUSYMBDPLWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCC(=O)N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)


![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

